
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide, also known as AQNB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. AQNB is a quinoline derivative that has been synthesized using different methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively. The purpose of
科学的研究の応用
Psycho- and Neurotropic Properties
Research has explored the psycho- and neurotropic properties of compounds similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide. For instance, a study by Podolsky, Shtrygol’, and Zubkov (2017) investigated novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo. They discovered substances with specific sedative effects and anti-amnesic activity, indicating potential as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticancer Potential
Another study by Shyamsivappan et al. (2022) focused on N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamide derivatives. They synthesized these compounds and examined their ability to induce cell death in MCF-7 cells, a type of breast cancer cell, through G2/M phase cell cycle arrest, suggesting potential anticancer applications (Shyamsivappan et al., 2022).
Synthetic Pathways and Structural Studies
Research by Madapa, Singh, and Batra (2006) provides insight into the synthesis of quinoline structures, which could be relevant for the synthesis of this compound. Their study describes a method for producing densely substituted quinolines, which may offer a route for synthesizing related compounds (Madapa, Singh, & Batra, 2006).
DNA Crosslinking Agent
Knox et al. (1993) investigated 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a compound structurally similar to this compound. They found that this compound can act as a DNA crosslinking agent, suggesting its potential in cancer therapy (Knox et al., 1993).
Antibacterial and Corrosion Inhibitive Properties
Ansari, Ramkumar, Nalini, and Quraishi (2016) explored the antibacterial and corrosion inhibitive properties of quinoline derivatives. Their findings are significant for applications in material science and microbiology (Ansari et al., 2016).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-10-4-5-13-11-14(8-9-16(13)20)19-18(23)15-6-2-3-7-17(15)21(24)25/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYDNQPGUMNTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

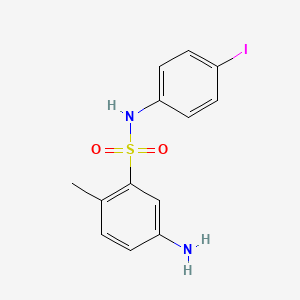
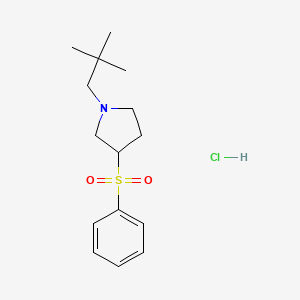
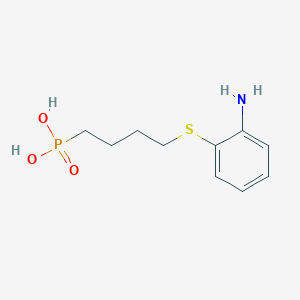

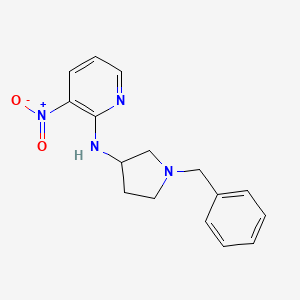
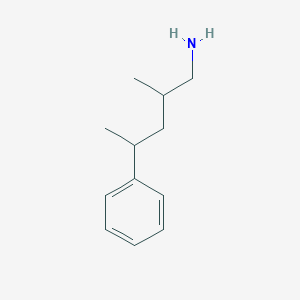
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide](/img/structure/B2778909.png)

![6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2778913.png)

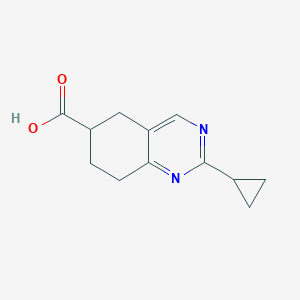
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2778920.png)

